molecular formula C9H20O4 B14280822 2,6-Bis(hydroxymethyl)heptane-1,7-diol CAS No. 120626-28-0

2,6-Bis(hydroxymethyl)heptane-1,7-diol

Cat. No.: B14280822
CAS No.: 120626-28-0
M. Wt: 192.25 g/mol
InChI Key: GAJDLGHYBMLPNM-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)heptane-1,7-diol is a polyol compound characterized by a linear heptane backbone with hydroxyl groups at positions 1 and 7 and hydroxymethyl (-CH2OH) groups at positions 2 and 6. This structure provides multiple reactive sites for esterification, etherification, and crosslinking reactions.

Properties

CAS No.

120626-28-0

Molecular Formula

C9H20O4

Molecular Weight

192.25 g/mol

IUPAC Name

2,6-bis(hydroxymethyl)heptane-1,7-diol

InChI

InChI=1S/C9H20O4/c10-4-8(5-11)2-1-3-9(6-12)7-13/h8-13H,1-7H2

InChI Key

GAJDLGHYBMLPNM-UHFFFAOYSA-N

Canonical SMILES

C(CC(CO)CO)CC(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(hydroxymethyl)heptane-1,7-diol can be achieved through several methods. One common approach involves the reduction of 2,6-diformylheptane using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,6-diformylheptane. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(hydroxymethyl)heptane-1,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can convert the hydroxyl groups into alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 2,6-diformylheptane or 2,6-dicarboxyheptane.

    Reduction: Formation of heptane derivatives with reduced hydroxyl groups.

    Substitution: Formation of 2,6-dichloroheptane or other substituted derivatives.

Scientific Research Applications

2,6-Bis(hydroxymethyl)heptane-1,7-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(hydroxymethyl)heptane-1,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, making the compound a useful intermediate in the formation of hydrogen-bonded networks. Additionally, its reactivity allows it to undergo various chemical transformations, enabling its use in the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other bis(hydroxymethyl)-containing molecules are critical for understanding its unique properties. Below is a detailed comparison with key analogs:

2,2-Bis(hydroxymethyl)butanoic acid

  • Molecular Formula : C6H12O4 | Molecular Weight : 148.16 g/mol
  • Functional Groups : Carboxylic acid, bis(hydroxymethyl).
  • Key Differences: The carboxylic acid group introduces acidity (pKa ~3–4), enabling esterification and salt formation, unlike the neutral diol functionality of the target compound. Shorter carbon chain (C4 vs. C9) reduces solubility in nonpolar solvents.
  • Applications : Used in coatings, adhesives, and biodegradable polymers.

Compounds 3 and 4 from

  • Molecular Formula : C20H26O6 (Compound 3) | Molecular Weight : 362.42 g/mol
  • Functional Groups : Cyclic furan ester, bis(hydroxymethyl), methylene.
  • Key Differences :
    • Cyclic furan backbone vs. linear heptane chain, limiting flexibility and altering steric effects.
    • Ester groups enhance hydrolytic instability compared to the stable diol structure.

CAS 101913-80-8 ()

  • Molecular Formula: C7H5Cl4F6NO3 | Molecular Weight: 453.92 g/mol
  • Functional Groups : Diol, chlorodifluoromethyl, oxime.
  • Key Differences :
    • Halogen substituents (Cl, F) increase chemical stability and electronegativity, contrasting with the unsubstituted target compound.
    • Oxime group introduces pH-dependent reactivity (e.g., tautomerism).
  • Applications : Fluorinated specialty chemicals for high-performance materials.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity Profile Key Applications
2,6-Bis(hydroxymethyl)heptane-1,7-diol C9H20O4* 192.25* Diol, bis(hydroxymethyl) Crosslinking, H-bonding Polymers, surfactants
2,2-Bis(hydroxymethyl)butanoic acid C6H12O4 148.16 Carboxylic acid, bis(hydroxymethyl) Esterification, acid-base Coatings, adhesives
Compound 3 () C20H26O6 362.42 Cyclic furan ester, bis(hydroxymethyl) Hydrolysis, ring-opening Pharmaceuticals
CAS 101913-80-8 () C7H5Cl4F6NO3 453.92 Diol, chlorodifluoromethyl, oxime Halogenation, tautomerism Fluorinated materials

*Hypothetical data based on structural analysis.

Research Findings and Functional Insights

  • Hydrogen Bonding : The target compound’s four hydroxyl groups promote strong intermolecular H-bonding, enhancing crystallinity and thermal stability compared to halogenated analogs like CAS 101913-80-8.
  • Spectral Identification : Compounds with bis(hydroxymethyl) groups (e.g., ) are often characterized via NMR and IR spectroscopy, emphasizing the need for advanced analytical methods in verifying such structures.

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